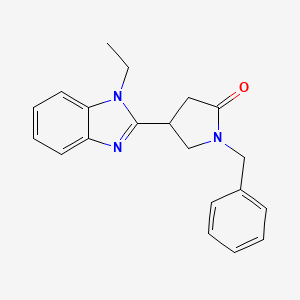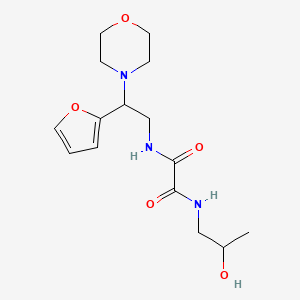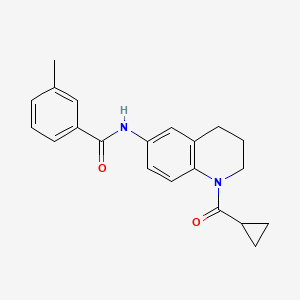
1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
作用機序
Target of Action
Similar compounds with a benzimidazole core have been associated with a broad range of biological activities .
Mode of Action
Compounds with a benzimidazole core have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole derivatives have been reported to show various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
The biochemical properties of 1-Benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one are not fully understood yet. Benzimidazoles are known to interact with various enzymes and proteins. For instance, they can react via an SN1 pathway, via the resonance-stabilized carbocation
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the condensation of 1-ethyl-1H-benzimidazole with a suitable pyrrolidinone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or pyrrolidinone derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
類似化合物との比較
Similar Compounds
- 1-benzyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one
- 1-ethyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one
- 1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Uniqueness
1-benzyl-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the presence of both a benzimidazole and a pyrrolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-benzyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-23-18-11-7-6-10-17(18)21-20(23)16-12-19(24)22(14-16)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYHVCRWRSCTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)

![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)

![N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2889528.png)





![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)

